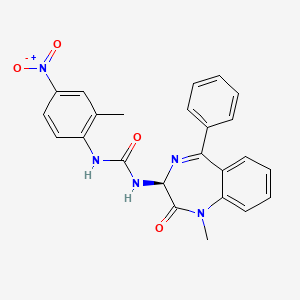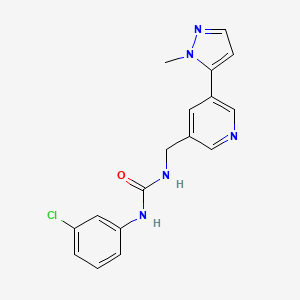
ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate” is a chemical compound with the linear formula C13H16O5 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate” is represented by the linear formula C13H16O5 . Its molecular weight is 252.269 .
Chemical Reactions Analysis
While specific chemical reactions involving “ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate” are not well-documented, similar compounds are known to undergo protodeboronation, a type of reaction involving the removal of a boron atom .
Aplicaciones Científicas De Investigación
- Ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate derivatives have shown promise as potential anticancer agents. Researchers have explored their cytotoxic effects on cancer cells, making them a focal point in drug discovery .
- Studies suggest that ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate derivatives possess anti-inflammatory activity. Researchers investigate their potential in managing inflammatory conditions .
- Investigations into the inhibition of HIV replication have included these derivatives. Their potential as anti-HIV agents warrants further exploration .
Anticancer Properties
Anti-Inflammatory Effects
Anti-HIV Research
Mecanismo De Acción
The compound also contains a dimethoxyphenyl group, which is a structural feature found in many bioactive compounds. For example, compounds containing the dimethoxyphenyl group have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate to form ethyl 3-(2,5-dimethoxyphenyl)acrylate. This intermediate is then reacted with hydrazine hydrate to form ethyl 3-(2,5-dimethoxyphenyl)pyrazolidine-5-carboxylate, which is subsequently dehydrated to form the final product.", "Starting Materials": [ "2,5-dimethoxybenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate" ], "Reaction": [ "Step 1: Reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 3-(2,5-dimethoxyphenyl)acrylate.", "Step 2: Reaction of ethyl 3-(2,5-dimethoxyphenyl)acrylate with hydrazine hydrate in the presence of a catalyst such as acetic acid to form ethyl 3-(2,5-dimethoxyphenyl)pyrazolidine-5-carboxylate.", "Step 3: Dehydration of ethyl 3-(2,5-dimethoxyphenyl)pyrazolidine-5-carboxylate using a dehydrating agent such as phosphorus oxychloride to form ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate." ] } | |
Número CAS |
1326810-38-1 |
Nombre del producto |
ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate |
Fórmula molecular |
C14H16N2O4 |
Peso molecular |
276.292 |
Nombre IUPAC |
ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C14H16N2O4/c1-4-20-14(17)12-8-11(15-16-12)10-7-9(18-2)5-6-13(10)19-3/h5-8H,4H2,1-3H3,(H,15,16) |
Clave InChI |
KJPMAHJOBSVSMS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=NN1)C2=C(C=CC(=C2)OC)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-N-[(3-Cyanophenyl)methyl]-4-(dimethylamino)-N-[2-(dimethylamino)ethyl]but-2-enamide](/img/structure/B2616584.png)

![3-allyl-5,6-dimethyl-2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2616589.png)


![3-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid](/img/structure/B2616594.png)
![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2616595.png)

![(1S)-2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]cyclopropane-1-carboxylic acid](/img/structure/B2616600.png)


![1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2616603.png)
